2-(叔丁氧羰基氨基)-5-苯基戊烷-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

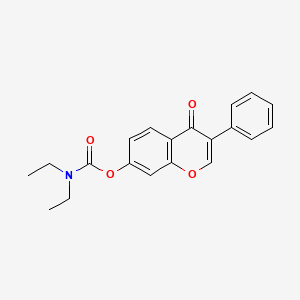

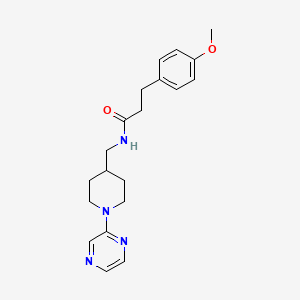

The compound “2-(tert-Butoxycarbonylamino)-5-phenylpentane-3-one” is an organic compound that contains a carbonyl group (C=O), an amino group (NH2), and a tert-butoxycarbonyl (Boc) group. The Boc group is commonly used in organic synthesis to protect amines .

Chemical Reactions Analysis

The Boc group can be removed under acidic conditions, revealing the amine . The ketone could potentially undergo reactions such as nucleophilic addition or reduction.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(tert-Butoxycarbonylamino)-5-phenylpentane-3-one” would depend on its exact structure. For example, the presence of the polar carbonyl and amine groups could influence its solubility in different solvents .科学研究应用

Synthesis of New Compounds

This compound can be used as a starting material in the synthesis of new compounds. For instance, it has been used in the synthesis of new tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives . These derivatives have shown promising anti-inflammatory activity, making them potential candidates for the development of new anti-inflammatory drugs .

Anti-Inflammatory Activity

The synthesized tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives have been evaluated for in vivo anti-inflammatory activity . Some of these compounds exhibited significant anti-inflammatory activity, comparable to the standard drug indomethacin .

Docking Studies

The synthesized tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives have also been used in docking studies . These studies can help understand the interaction between these compounds and their target proteins, providing valuable insights into their mechanism of action .

Dipeptide Synthesis

The tert-butyloxycarbonyl-protected amino acids, which can be derived from this compound, have been used as starting materials in dipeptide synthesis . This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives .

Levodopa Derivative Synthesis

The compound has been used in the synthesis of (S)-ethyl 2-(tert-butoxycarbonylamino)-3-(2-iodo-4,5-methylenedioxyphenyl)propanoate, a levodopa derivative . This compound is an intermediate suitable for a gram-scalable nucleophilic fluorination of levodopa .

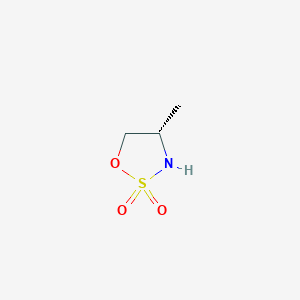

Chiral Sulfinamide Reagents

The compound can be used in the synthesis of chiral sulfinamide reagents . These reagents are widely explored due to their easy access for large-scale reactions, assistance in highly diastereoselective conversions, effortless cleavage, and recyclability after reactions .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

tert-butyl N-(3-oxo-5-phenylpentan-2-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-12(17-15(19)20-16(2,3)4)14(18)11-10-13-8-6-5-7-9-13/h5-9,12H,10-11H2,1-4H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYDIGVFTACDKDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)CCC1=CC=CC=C1)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(tert-Butoxycarbonylamino)-5-phenylpentane-3-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-((4-Fluorophenyl)sulfonyl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2579405.png)

![(2Z)-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B2579407.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)acrylamide](/img/structure/B2579409.png)

![N-(4-chlorobenzyl)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B2579413.png)

![2-((4-acetylphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzoate](/img/structure/B2579417.png)

![N-(4-ethoxyphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2579419.png)

![4-bromo-1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2579420.png)

![N-(4-chlorophenyl)-2-[3-(4-ethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2579424.png)

![5-Oxaspiro[2.4]heptane-2-carbaldehyde](/img/structure/B2579425.png)